molecular formula C6H3BrF2S B13173924 2-Bromo-4,6-difluorobenzenethiol

2-Bromo-4,6-difluorobenzenethiol

Cat. No.: B13173924
M. Wt: 225.06 g/mol
InChI Key: KDIDVHAHPPNRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrF2S It is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-difluorobenzenethiol typically involves the introduction of bromine and fluorine atoms onto a benzene ring, followed by the addition of a thiol group. One common method involves the reaction of 3,5-difluorobromobenzene with thiol reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4,6-difluorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-difluorobenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-difluorobenzonitrile
  • 2-Bromo-4,6-difluorophenol
  • 2-Bromo-4,6-difluorobenzaldehyde

Uniqueness

2-Bromo-4,6-difluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a thiol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H3BrF2S

Molecular Weight

225.06 g/mol

IUPAC Name

2-bromo-4,6-difluorobenzenethiol

InChI

InChI=1S/C6H3BrF2S/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H

InChI Key

KDIDVHAHPPNRGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.